molecular formula C16H28N2O2S2 B8056177 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid

2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid

Cat. No.: B8056177
M. Wt: 344.5 g/mol
InChI Key: GGLAEKHINBDSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dodecylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid typically involves the reaction of dodecylthiol with a suitable thiadiazole precursor. One common method is the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This process involves the electrochemical oxidation of the aldehyde in the presence of dodecylthiol, leading to the formation of the desired thioacetal .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its sulfur-containing functional groups. It may also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dodecylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(2-Chloroethylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is unique due to the presence of the dodecylthio group, which imparts distinct hydrophobic properties and influences its reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of new materials and in biological studies involving membrane-associated processes .

Properties

IUPAC Name

2-(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-21-16-18-17-14(22-16)13-15(19)20/h2-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAEKHINBDSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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